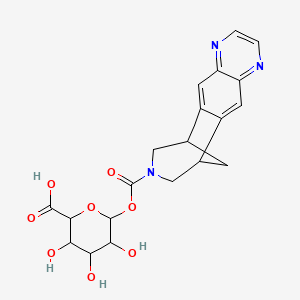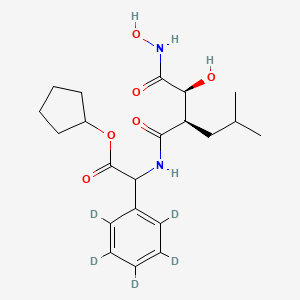
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,5’-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 (3’,5’-Bis-TBDMS-d3) is a modified nucleoside analog that has been extensively used in the scientific research of DNA and RNA. It is a modified thymidine derivative with a tert-butyldimethylsilyl (TBDMS) group attached to the 3’ and 5’ positions of the sugar moiety. This analog has been used in a variety of applications, including the synthesis of oligonucleotides, the study of DNA and RNA structure and function, and the study of enzymatic mechanisms.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 can be achieved through a multi-step process starting from commercially available starting materials.
Starting Materials
Thymidine-d3, tert-butyldimethylsilyl chloride, Triethylamine, Methanol, Dichloromethane, Diisopropylethylamine, Acetic anhydride, Sodium bicarbonate
Reaction
The first step involves the protection of the 5'-hydroxyl group of thymidine-d3 using tert-butyldimethylsilyl chloride and triethylamine in methanol to form 5'-O-(tert-butyldimethylsilyl)thymidine-d3., The second step involves the protection of the 3'-hydroxyl group of 5'-O-(tert-butyldimethylsilyl)thymidine-d3 using tert-butyldimethylsilyl chloride and diisopropylethylamine in dichloromethane to form 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3., The third step involves the removal of the tert-butyldimethylsilyl protecting groups using acetic anhydride and sodium bicarbonate in methanol to obtain 3',5'-Bis-O-(hydroxymethyl)thymidine-d3.
Wissenschaftliche Forschungsanwendungen
3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is widely used in the scientific research of DNA and RNA. It has been used to study the structure and function of DNA and RNA, as well as the mechanisms of enzymatic reactions. It has also been used in the synthesis of oligonucleotides, which are used in a variety of applications, including gene cloning, gene expression, and gene regulation. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been used to study the effects of single-stranded nucleic acids on protein-DNA interactions and to study the effects of DNA modifications on gene expression.
Wirkmechanismus
3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 functions as a modified nucleoside analog. It is a thymidine derivative with a 3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 group attached to the 3’ and 5’ positions of the sugar moiety. This modification prevents the nucleoside from being cleaved by nucleases, thus allowing it to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions.
Biochemische Und Physiologische Effekte
3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been shown to be non-toxic and non-immunogenic in animal studies. It is also highly resistant to nucleases, thus allowing it to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 has been shown to be stable in the presence of a variety of chemicals, including acids, bases, and organic solvents.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is its ability to remain in the DNA or RNA strand and act as a substrate for enzymatic reactions. This makes it an ideal substrate for a variety of laboratory experiments, including the study of DNA and RNA structure and function, the study of enzymatic mechanisms, and the synthesis of oligonucleotides. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is non-toxic and non-immunogenic, making it safe to use in laboratory experiments.
The main limitation of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is its relatively low solubility in aqueous solutions. This can make it difficult to work with in some laboratory experiments. Additionally, 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 is not as stable as other modified nucleoside analogs, making it more susceptible to degradation in some laboratory conditions.
Zukünftige Richtungen
The use of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3 in scientific research is expected to continue to grow in the future. Possible future directions include the development of new methods for the synthesis of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3, the development of new applications for 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d3, and the development of new methods for the detection of 3’,5’-Bis-3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3-d
Eigenschaften
CAS-Nummer |
1280736-10-8 |
|---|---|
Produktname |
3',5'-Bis-O-(tert-butyldimethylsilyl)thymidine-d3 |
Molekularformel |
C₂₂H₃₉D₃N₂O₅Si₂ |
Molekulargewicht |
473.77 |
Synonyme |
3’,5’-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



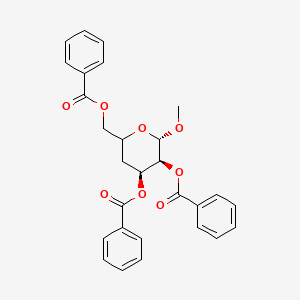
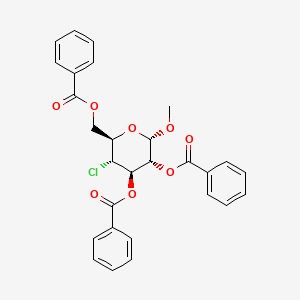
![2-(2-Aminopropan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidine-4-carboxamide](/img/structure/B1141115.png)
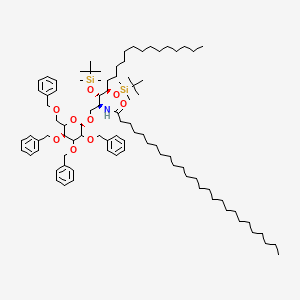
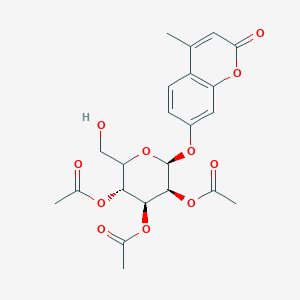
![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)
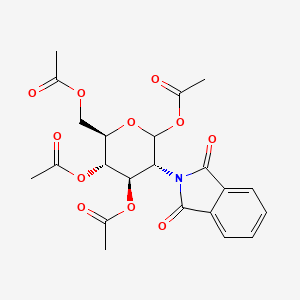
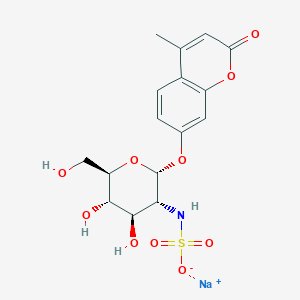
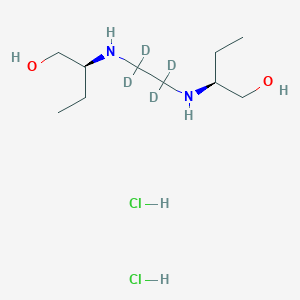
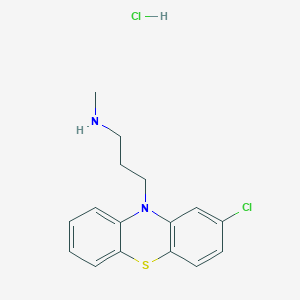
![5-chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B1141125.png)

